Radezolid is a novel biaryloxazolidinone antibiotic currently in clinical development. [, , , , ] It belongs to the oxazolidinone class of antibiotics, which are characterized by their unique mechanism of action and effectiveness against multidrug-resistant Gram-positive bacteria. [, , , , ] Radezolid is being investigated for its potential in treating various bacterial infections, including those caused by linezolid-resistant strains. [, , ]
Radezolid is derived from the oxazolidinone class of antibiotics, which are characterized by their unique mechanism of action against bacterial protein synthesis. The compound was developed by Rib-X Pharmaceuticals, Inc. and has undergone various phases of clinical trials for conditions like uncomplicated skin and skin-structure infections and community-acquired pneumonia .
The synthesis of Radezolid involves several key steps aimed at producing a single enantiomer with high purity. The process primarily utilizes chiral pool synthesis techniques.
Radezolid's molecular structure is defined by its biaryl oxazolidinone framework. Key features include:
The molecular formula of Radezolid is CHFNO, with a molecular weight of approximately 348.37 g/mol .
Radezolid participates in several chemical reactions, primarily focused on its antibacterial activity:
The mechanism by which Radezolid exerts its antibacterial effects involves:
Radezolid exhibits several notable physical and chemical properties:
Radezolid's applications are primarily focused on its use as an antibiotic:
Radezolid (RX-1741) represents the biaryl-substituted oxazolidinone subclass, developed through structure-based antibiotic design to overcome limitations of earlier compounds in this class. Its core structure retains the 5-(S)-configuration oxazolidinone pharmacophore essential for ribosomal binding but incorporates a triazole-acetylaminomethyl group and biaryl moiety that expand its chemical space and enhance target interactions [2] [8]. These strategic modifications resulted from systematic structure-activity relationship (SAR) studies focused on optimizing interactions with the bacterial peptidyl transferase center while countering common resistance mechanisms [6]. Developed by Rib-X Pharmaceuticals (now Melinta Therapeutics), radezolid entered Phase II clinical trials for uncomplicated skin infections (NCT00646958) and community-acquired pneumonia (NCT00640926) [10], positioning it as the most advanced successor to linezolid among novel oxazolidinones under clinical investigation.
Table 1: Comparative In Vitro Activity of Radezolid Against Key Pathogens
Bacterial Pathogen | Radezolid MIC₉₀ (mg/L) | Linezolid MIC₉₀ (mg/L) | Fold Improvement |
---|---|---|---|
MSSA | 0.25-0.5 | 2 | 4-8× |
MRSA | 0.25-0.5 | 2-4 | 4-8× |
Vancomycin-resistant Enterococci (VRE) | 0.5 | 4 | 8× |
Streptococcus pneumoniae | 0.25 | 1 | 4× |
Linezolid-resistant Staphylococci (cfr-positive) | 0.5-4 | 32-64 | 16-64× |
Haemophilus influenzae | 1 | >8 | >8× |
The physicochemical profile of radezolid (MW: 438.18 g/mol; LogP: 3.33; H-bond donors/acceptors: 3/8) contributes to its enhanced antimicrobial properties while maintaining favorable drug-like characteristics that obey Lipinski's rule of five [10]. Its structural innovations confer not only improved potency against Gram-positive pathogens but also extend activity to fastidious Gram-negative bacteria like Haemophilus influenzae (MIC₉₀: 1 mg/L) and Moraxella catarrhalis (MIC₉₀: 0.5 mg/L) – a spectrum notably absent in earlier oxazolidinones [2] [8]. This expanded coverage is particularly valuable for empirical treatment of respiratory infections where these pathogens frequently contribute to disease pathology.
Radezolid demonstrates markedly enhanced potency against contemporary multidrug-resistant Gram-positive pathogens compared to linezolid. Against 302 clinical Enterococcus faecalis isolates, including vancomycin-resistant strains, radezolid exhibited MIC₅₀/MIC₉₀ values of 0.25/0.5 mg/L – an eightfold improvement over linezolid (2/4 mg/L) [5]. This enhanced activity extends to linezolid-resistant strains carrying multiple 23S rRNA mutations, where radezolid MICs (typically 0.5-4 mg/L) remain substantially lower than those of linezolid (often ≥64 mg/L) [5] [8]. Crucially, radezolid maintains activity against Staphylococcus aureus isolates with the cfr methyltransferase gene, which confers pan-resistance to five antibiotic classes targeting the peptidyl transferase center [6] [8].
The drug's significance extends beyond conventional planktonic cells to biofilm-embedded pathogens. At subinhibitory concentrations (1/8× to 1/16× MIC), radezolid demonstrates superior biofilm inhibition compared to linezolid or contezolid in both S. aureus and E. faecalis models [1] [5]. Quantitative proteomic analyses reveal that radezolid significantly downregulates biofilm-related proteins (SdrD, SasG, FnbA) and virulence-associated factors in S. aureus at concentrations that minimally affect growth [1] [3]. This anti-biofilm activity occurs through disruption of early attachment and microcolony formation rather than merely inhibiting growth, representing a distinct advantage for treating device-related infections where biofilms serve as persistent reservoirs.
Despite promising attributes, critical research gaps persist regarding radezolid. The molecular basis of non-ribosomal effects – particularly its potent anti-biofilm activity at sub-MIC concentrations – remains incompletely characterized [1] [3]. While quantitative proteomics identified downregulated biofilm-related proteins (sdrD, carA, sraP), the upstream regulatory mechanisms require further elucidation. Additionally, the translational consequences of radezolid binding during active protein synthesis differ significantly from static ribosome structures, suggesting context-dependent effects that warrant investigation through advanced structural biology approaches [6].
Another significant knowledge gap concerns optimization against Gram-negative pathogens. While radezolid shows unusual activity against some fastidious Gram-negatives (H. influenzae, M. catarrhalis), it lacks consistent potency against Enterobacteriaceae or Pseudomonas aeruginosa [2] [8]. Research objectives include determining whether chemical modifications could enhance outer membrane penetration or reduce efflux susceptibility without compromising Gram-positive activity. Furthermore, resistance trajectories during prolonged exposure require systematic investigation. Whole-genome sequencing of in vitro-induced resistant S. aureus identified mutations in glmS, 23S rRNA, and DUF1542 domain-containing proteins [1] [3], but the clinical relevance of these mutations remains unvalidated.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7